molecular formula C20H20N2O7S B2637029 dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886940-12-1

dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2637029
CAS RN: 886940-12-1
M. Wt: 432.45
InChI Key: FYNMJHCGNZTRGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure. The carboxamido groups could potentially participate in acid-base reactions, while the dihydrothieno and dihydrobenzo[d][1,4]dioxine rings might undergo electrophilic aromatic substitution or other types of ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the types of functional groups it contains .

Scientific Research Applications

Synthesis Approaches

The compound dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is involved in various synthesis processes. For example, it's utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its utility in creating complex heterocyclic structures (Bakhite, Yamada, & Al‐Sehemi, 2005). The compound is also integral in producing other heterocyclic compounds like oxadiazole derivatives, showcasing its versatility in chemical synthesis (Kumar & Mashelker, 2007).

Structural Characterization and Properties

Structural analysis through techniques like FTIR, NMR, and X-ray crystallography is essential for characterizing this compound. For instance, the X-ray crystallographic analysis of certain derivatives has revealed intricate molecular structures stabilized by intramolecular hydrogen bonds, shedding light on the compound's structural dynamics (Çolak, Karayel, Buldurun, & Turan, 2021). Additionally, density functional theory (DFT) analyses contribute to understanding these compounds' electronic structures and properties, offering insights into their reactivity and potential applications (Çolak et al., 2021).

Biological Activity and Applications

While the focus is on the compound's scientific applications, it's noteworthy that some derivatives have been evaluated for their potential biological activities. For example, some compounds synthesized from related structures have been screened for antimicrobial activities, indicating the broader relevance of this chemical scaffold in pharmacological research (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Mechanism of Action

Action Environment

Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and the presence of other molecules can impact the compound’s action. Additionally, interactions with food, other medications, or environmental toxins may affect its effectiveness. Again, empirical data would provide more clarity.

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all new compounds with care until their toxicity, flammability, and other hazards have been fully assessed .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity, studying its reactivity, or exploring its potential uses in materials science .

properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c1-26-19(24)16-12-5-6-22(20(25)27-2)10-15(12)30-18(16)21-17(23)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,5-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNMJHCGNZTRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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